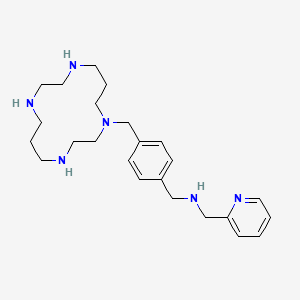

AMD 3465

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJHESJXJQCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864849 | |

| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185991-24-6 | |

| Record name | AMD-8664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-8664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMD3465 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Targeting the CXCR4/CXCL12 Axis

AMD3465 is a potent and specific non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its primary mechanism of action in cancer cells is the disruption of the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][4] The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor progression, metastasis, and the maintenance of the tumor microenvironment.[5][6]

By binding to CXCR4, AMD3465 blocks CXCL12-mediated signaling, leading to the inhibition of downstream pathways that are crucial for cancer cell survival, proliferation, and migration.[1][4][5] This antagonistic action has been shown to reduce cancer cell invasiveness, inhibit primary tumor growth, and decrease metastatic dissemination in various cancer models, particularly in breast cancer.[1][2][7] Furthermore, AMD3465 has been observed to modulate the tumor microenvironment by reducing the infiltration of myeloid-derived suppressor cells (MDSCs), which are known to promote tumor progression.[1][2]

Disruption of Key Oncogenic Signaling Pathways

The binding of CXCL12 to CXCR4 activates a cascade of intracellular signaling pathways that promote oncogenesis. AMD3465 effectively abrogates these signaling events, leading to a multi-pronged attack on cancer cell pathobiology. The major signaling pathways inhibited by AMD3465 are detailed below.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of cancer cell proliferation, survival, and invasion. In many cancers, STAT3 is constitutively activated. AMD3465 has been shown to significantly reduce the phosphorylation of both STAT3 and its upstream activator, Janus kinase 2 (JAK2), leading to the inactivation of this pathway.[1][2][4] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as c-Myc.[1][2][4]

Attenuation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, survival, and metabolism. Upon CXCR4 activation, this pathway is stimulated, promoting cell survival and proliferation. AMD3465 treatment leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K, thereby inhibiting the pro-survival signals mediated by this pathway.[1][2][8]

Downregulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a crucial role in cell proliferation, differentiation, and migration. The CXCL12/CXCR4 axis activates this pathway, contributing to cancer cell motility and invasion. AMD3465 has been demonstrated to inactivate ERK1/2, thus impeding the signaling that drives cancer cell migration and metastasis.[4][5][6]

Signaling Pathway Diagram

Caption: AMD3465 blocks CXCR4 signaling, inhibiting key oncogenic pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of AMD3465 on various cancer cell functions and signaling molecules.

Table 1: In Vitro Efficacy of AMD3465

| Assay Type | Cell Line | Concentration | Effect | Reference |

| Cell Invasion | 4T1 (Breast Cancer) | 2.5, 5, 10 µM | Significant inhibition of invasiveness at all concentrations after 48h. | [9] |

| Ligand Binding (SDF-1) | CCRF-CEM (T-cell leukemia) | Kᵢ = 41.7 ± 1.2 nM | Antagonizes SDF-1 ligand binding. | [3] |

| GTP Binding Inhibition | CCRF-CEM | IC₅₀ = 10.38 ± 1.99 nM | Inhibits SDF-1 mediated GTP binding. | [10] |

| Calcium Flux Inhibition | CCRF-CEM | IC₅₀ = 12.07 ± 2.42 nM | Inhibits SDF-1 mediated calcium flux. | [10] |

| Chemotaxis Inhibition | CCRF-CEM | IC₅₀ = 8.7 ± 1.2 nM | Inhibits SDF-1 mediated chemotaxis. | [10] |

| Cell Proliferation | 4T1 (Breast Cancer) | 1, 2.5, 5, 10 µM | No significant effect on proliferation after 24 and 48h. | [11] |

| Apoptosis | 4T1 (Breast Cancer) | 1, 2.5, 5, 10 µM | No discernible induction of apoptosis. | [11] |

Table 2: In Vivo Efficacy of AMD3465 in a Murine Syngeneic Breast Cancer Model

| Animal Model | Treatment | Outcome | Reference |

| 4T1 Orthotopic Model | AMD3465 | Inhibition of primary tumor formation. | [2] |

| 4T1 Orthotopic Model | AMD3465 | Reduction in lung and liver metastases. | [2][7] |

| 4T1, 4T07, 168Farn Orthotopic Models | AMD3465 (14-day treatment) | Significant reduction in CD11b positive myeloid cells in lungs, liver, and spleen. | [1][9] |

Table 3: Effects of AMD3465 on Signaling Protein Phosphorylation

| Protein | Cell Line | Treatment | Change in Phosphorylation | Reference |

| STAT3 | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |

| JAK2 | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |

| AKT | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |

| CXCR4 | 4T1 (Breast Cancer) | AMD3465 | Reduction | [1][2] |

Detailed Experimental Protocols

In Vitro Matrigel Invasion Assay

This protocol is adapted from standard methods to assess the effect of AMD3465 on cancer cell invasion.[1][12]

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with 10% FBS as a chemoattractant)

-

AMD3465

-

PBS

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.1%)

-

Cotton swabs

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to 1 mg/mL in cold, serum-free medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for 4-6 hours to allow for gelation.

-

-

Cell Seeding and Treatment:

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

-

Pre-treat the cell suspension with various concentrations of AMD3465 (e.g., 2.5, 5, 10 µM) or vehicle control for 30 minutes at 37°C.

-

Add 200 µL of the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add 500 µL of complete medium (with 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with 100% methanol for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the invading cells under a microscope. Capture images from at least five random fields per insert.

-

Quantify the results by counting the number of stained cells.

-

Western Blotting for Phosphorylated Proteins

This protocol outlines the procedure for detecting changes in the phosphorylation status of key signaling proteins like STAT3 and AKT following AMD3465 treatment.[13][14][15]

Materials:

-

Cancer cells of interest

-

AMD3465

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of STAT3 and AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with AMD3465 at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-STAT3) or a housekeeping protein (e.g., β-actin).

-

In Vivo Orthotopic Breast Cancer Model

This protocol describes the establishment of an orthotopic breast cancer model in mice to evaluate the in vivo efficacy of AMD3465.[2][4][5][7]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

PBS

-

AMD3465

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest 4T1 cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/mL.

-

Anesthetize the mice.

-

Inject 50 µL of the cell suspension (5 x 10⁴ cells) into the fourth mammary fat pad of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor growth. Start measuring the tumor volume with calipers once the tumors become palpable.

-

When the tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer AMD3465 (e.g., via subcutaneous injection) or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

-

-

Evaluation of Primary Tumor Growth:

-

Measure the tumor volume every 2-3 days.

-

At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., immunohistochemistry).

-

-

Assessment of Metastasis:

-

After a pre-determined period, euthanize the mice and harvest the lungs and liver.

-

Fix the organs in formalin and embed in paraffin.

-

Section the tissues and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify metastatic nodules.

-

Experimental Workflow Diagram

Caption: A typical workflow for evaluating the anti-cancer effects of AMD3465.

References

- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]

- 5. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy [jove.com]

- 6. corning.com [corning.com]

- 7. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 12. snapcyte.com [snapcyte.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CXCR4 Antagonists AMD3465 and AMD3100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two prominent CXCR4 antagonists, AMD3465 and AMD3100 (Plerixafor). Both compounds are instrumental in research related to HIV entry, cancer metastasis, and hematopoietic stem cell mobilization. This document outlines their structural differences, mechanisms of action, binding affinities, and functional potencies, supported by quantitative data and experimental methodologies.

Introduction: Targeting the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling axis plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and organogenesis. Dysregulation of this axis is implicated in various diseases, such as HIV-1 infection, cancer progression and metastasis, and inflammatory disorders. Both AMD3100 and its derivative, AMD3465, are selective antagonists of the CXCR4 receptor, disrupting its interaction with its natural ligand, CXCL12 (also known as SDF-1).[1][2]

AMD3100 (Plerixafor) is a symmetric bicyclam molecule that was initially developed as an anti-HIV agent.[2] It is now an FDA-approved drug for mobilizing hematopoietic stem cells from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2][3]

AMD3465 is a second-generation, monocyclam CXCR4 antagonist derived from AMD3100.[4][5] In AMD3465, one of the cyclam rings of AMD3100 is replaced by an N-pyridinylmethylene moiety.[4] This structural modification results in a compound with significantly higher affinity and potency for the CXCR4 receptor.[4][5]

Structural and Physicochemical Properties

The key structural difference between AMD3100 and AMD3465 lies in their macrocyclic core. AMD3100 possesses two cyclam rings, while AMD3465 has only one, with the second being substituted. This alteration has a profound impact on their interaction with the CXCR4 receptor.

| Property | AMD3465 | AMD3100 (Plerixafor) |

| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) |

| Molecular Formula | C24H38N6 | C28H54N8 |

| Molecular Weight | 896.07 g/mol (hexahydrobromide salt)[6] | 794.48 g/mol (octahydrochloride salt)[7][8] |

| CAS Number | 185991-07-5 (hexahydrobromide salt)[6][9] | 155148-31-5 (octahydrochloride salt)[7] |

| Structure | Monocyclam[4] | Bicyclam[4] |

| Solubility | Soluble in water (50 mM) and DMSO (25 mM).[6] | Soluble in water (100 mM).[7] |

Mechanism of Action and Binding to CXCR4

Both AMD3100 and AMD3465 act as allosteric antagonists of the CXCR4 receptor. They bind to a pocket within the transmembrane domains of the receptor, distinct from the binding site of the endogenous ligand CXCL12. This binding induces a conformational change in the receptor that prevents CXCL12 from binding and initiating downstream signaling.

Mutational studies have identified key acidic residues within the CXCR4 binding pocket that are crucial for the interaction with these antagonists. For AMD3100 , the two cyclam rings interact with Asp171 in transmembrane (TM) IV, and a combination of Asp262 in TM-VI and Glu288 in TM-VII.[4][10]

AMD3465 shares a similar binding mode for its single cyclam ring, which interacts with Asp171.[4][5] However, the N-pyridinylmethylene moiety mimics the second cyclam ring of AMD3100 by interacting with Asp262 and Glu288.[4][5] Notably, AMD3465 also forms novel interactions with other residues, such as His113 and His281, which contributes to its enhanced affinity and potency.[4][5]

Binding interactions of AMD3100 and AMD3465 with the CXCR4 receptor.

Comparative Potency and Affinity

AMD3465 consistently demonstrates superior potency and affinity for the CXCR4 receptor compared to AMD3100 across various assays.

| Assay | AMD3465 | AMD3100 | Reference |

| CXCR4 Binding Affinity (Ki) | 41.7 ± 1.2 nM | 651 ± 37 nM | [11] |

| Inhibition of 12G5 mAb Binding (IC50) | 0.75 nM | Not explicitly stated, but AMD3465 has 8-fold higher affinity.[4] | [12] |

| Inhibition of CXCL12 Binding (IC50) | 18 nM | Not explicitly stated | [12] |

| Inhibition of CXCL12-induced GTP Binding (IC50) | 10.38 ± 1.99 nM | 27 ± 2.2 nM | [11] |

| Inhibition of CXCL12-induced Calcium Flux (IC50) | 12.07 ± 2.42 nM | 572 ± 190 nM | [11] |

| Inhibition of Chemotaxis (IC50) | 8.7 ± 1.2 nM | 51 ± 17 nM | [11] |

| Inhibition of X4 HIV-1 Replication (IC50) | 1-10 nM | 4-35 nM | [12] |

Functional Consequences of CXCR4 Antagonism

The blockade of the CXCL12/CXCR4 axis by AMD3100 and AMD3465 leads to several key biological outcomes.

Inhibition of HIV Entry

CXCR4 is a major co-receptor for T-tropic (X4) strains of HIV-1. By binding to CXCR4, AMD3100 and AMD3465 prevent the conformational changes required for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[1][12]

Mobilization of Hematopoietic Stem Cells

The CXCL12/CXCR4 interaction is critical for retaining hematopoietic stem cells (HSCs) in the bone marrow.[2] Antagonism of CXCR4 by AMD3100 and AMD3465 disrupts this retention signal, leading to the rapid mobilization of HSCs and other leukocytes into the peripheral circulation.[3][13]

Anti-cancer Activity

The CXCL12/CXCR4 axis is implicated in the proliferation, survival, and metastasis of various cancers.[14] By blocking this pathway, AMD3100 and AMD3465 can inhibit tumor growth and the dissemination of cancer cells to distant organs.[14][15]

CXCL12/CXCR4 signaling pathway and its inhibition by AMD3100/AMD3465.

Experimental Protocols

Chemotaxis Assay

The effect of AMD3100 and AMD3465 on CXCL12-induced cell migration can be assessed using a transwell migration assay.

-

Cell Preparation: Culture CXCR4-expressing cells (e.g., RPMI8226 myeloma cells) in appropriate media.[16]

-

Assay Setup: Use a 24-well transwell plate with inserts (e.g., 8.0 µm pore size).

-

Chemoattractant: Add media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.[16]

-

Inhibitor Treatment: Resuspend cells in media and pre-incubate with varying concentrations of AMD3100 or AMD3465 for 30 minutes at 37°C.

-

Migration: Add the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

Calcium Mobilization Assay

The ability of AMD3100 and AMD3465 to inhibit CXCL12-induced intracellular calcium flux can be measured using a fluorescent calcium indicator.

-

Cell Loading: Load CXCR4-expressing cells (e.g., SupT1 cells) with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.

-

Inhibitor Addition: Add the desired concentration of AMD3100 or AMD3465 to the cell suspension and incubate for a short period.

-

Ligand Stimulation: Add CXCL12 to the cell suspension to induce calcium mobilization.

-

Fluorescence Measurement: Continuously record the fluorescence intensity over time. The inhibition of the calcium peak in the presence of the antagonist indicates its potency.

Experimental workflows for chemotaxis and calcium mobilization assays.

Conclusion

AMD3465 represents a significant advancement over its parent compound, AMD3100, exhibiting substantially higher affinity and potency as a CXCR4 antagonist. This enhanced activity is attributed to its unique monocyclam structure, which allows for additional, favorable interactions within the CXCR4 binding pocket. While both compounds are invaluable tools for studying the CXCL12/CXCR4 axis, the superior pharmacological profile of AMD3465 makes it a more potent agent for in vitro and in vivo research applications. The choice between these two antagonists will depend on the specific requirements of the experimental design, including desired potency and potential for in vivo application.

References

- 1. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molecular Mechanism of Action of Monocyclam Versus Bicyclam Non-peptide Antagonists in the CXCR4 Chemokine Receptor* | Semantic Scholar [semanticscholar.org]

- 6. AMD 3465 hexahydrobromide | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. AMD 3100 octahydrochloride | Chemokine CXC Receptors | Bio-Techne [bio-techne.com]

- 9. medkoo.com [medkoo.com]

- 10. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 15. ashpublications.org [ashpublications.org]

- 16. The CXCR4 Antagonist AMD3100 Has Dual Effects on Survival and Proliferation of Myeloma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

AMD3465: A Technical Guide to a Potent and Selective CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a monocyclam derivative, it represents a significant advancement over earlier bicyclam antagonists like AMD3100 (Plerixafor), exhibiting higher affinity and improved potency.[3] The CXCR4 receptor, in conjunction with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in numerous physiological and pathological processes. These include hematopoiesis, immune responses, HIV-1 entry into host cells, and the progression and metastasis of various cancers.[1][4][5] Consequently, the development of effective CXCR4 antagonists like AMD3465 holds considerable therapeutic promise in oncology, immunology, and infectious diseases.

This technical guide provides a comprehensive overview of AMD3465, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

AMD3465 functions as a competitive antagonist of the CXCR4 receptor. It binds to the receptor, thereby blocking the binding of its natural ligand, CXCL12.[1] This inhibition prevents the conformational changes in CXCR4 that are necessary to initiate downstream intracellular signaling cascades. The interaction of AMD3465 with the CXCR4 binding pocket has been elucidated through molecular modeling and mutagenesis studies. The single cyclam ring of AMD3465 is understood to interact with key acidic residues within the transmembrane domains of the receptor, effectively occluding the binding site for CXCL12.

The blockade of the CXCL12/CXCR4 axis by AMD3465 leads to the inhibition of several key signaling pathways that are crucial for cell survival, proliferation, and migration. These include the inhibition of G-protein activation, suppression of intracellular calcium mobilization, and the downregulation of the mitogen-activated protein kinase (MAPK) pathway.[1][3]

Signaling Pathway

The following diagram illustrates the CXCR4 signaling pathway and the antagonistic action of AMD3465.

Quantitative Data Summary

The following tables summarize the key quantitative data for AMD3465, demonstrating its potency and selectivity as a CXCR4 antagonist.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | CCRF-CEM | 41.7 ± 1.2 nM | [6] |

| IC50 (vs. 12G5 mAb binding) | SupT1 | 0.75 nM | [1] |

| IC50 (vs. CXCL12 binding) | SupT1 | 18 nM | [1] |

| IC50 (Calcium Mobilization) | SupT1 | 17 nM | [1] |

| IC50 (Calcium Mobilization) | U87.CD4.CXCR4 | 4 nM | [1] |

| IC50 (HIV-1 X4 strain replication) | Various | 1-10 nM | [1] |

| Pharmacokinetic Parameter | Species | Route | Value | Reference |

| Terminal Half-life | Dog | IV/SC | 1.56 - 4.63 h | [2] |

| Bioavailability | Dog | SC | 100% | [2] |

| Peak Leukocytosis | Mouse | SC | 0.5 - 1.5 h | [2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize AMD3465 are provided below.

Radioligand Binding Assay

This assay measures the ability of AMD3465 to compete with a radiolabeled ligand for binding to the CXCR4 receptor.

Protocol:

-

Cell Preparation: U87, U87-stb-CXCR4, or other suitable CXCR4-expressing cells are seeded in 6-well plates and grown to 60-80% confluency.[2]

-

Incubation: Cells are incubated with 37 kBq/mL of ⁶⁴Cu-AMD3465 in a phosphate-buffered saline binding buffer (containing 5 mM MgCl₂, 1 mM CaCl₂, 0.25% bovine serum albumin, pH 7.4) for 30 minutes at 4°C.[2]

-

Washing: After incubation, the cells are washed quickly four times with cold binding buffer.[2]

-

Cell Lysis and Measurement: Cells are then trypsinized using a nonenzymatic buffer, and the cell-associated radioactivity is determined using a γ-spectrometer.[2]

Calcium Mobilization Assay

This functional assay assesses the ability of AMD3465 to inhibit CXCL12-induced intracellular calcium flux.

Protocol:

-

Cell Loading: SupT1 or U87.CD4.CXCR4 cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3 AM).[1]

-

Pre-incubation: The dye-loaded cells are pre-incubated for 15 minutes at 37°C with varying concentrations of AMD3465.[1]

-

Stimulation and Measurement: The intracellular calcium mobilization in response to the addition of CXCL12 (e.g., 20 ng/mL) is measured at 37°C by monitoring the fluorescence over time using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Chemotaxis Assay

This assay evaluates the effect of AMD3465 on the directional migration of cells in response to a CXCL12 gradient.

Protocol:

-

Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber contains media with CXCL12, while the upper chamber contains CXCR4-expressing cells (e.g., Jurkat cells) suspended in media.

-

Treatment: AMD3465 is added to the upper chamber with the cells.

-

Incubation: The plate is incubated to allow for cell migration through the porous membrane separating the chambers.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The specific CXCR4 antagonist AMD3465 has been shown to block this CXCL12-induced chemotaxis.[3]

GTP Binding Assay

This assay measures the activation of G-proteins coupled to CXCR4, providing a proximal readout of receptor activation.

Protocol:

-

Membrane Preparation: Crude membranes are prepared from cells endogenously or recombinantly expressing CXCR4 (e.g., CCRF-CEM cells).[7]

-

Assay Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of AMD3465 in the presence or absence of the agonist CXCL12.[7]

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound nucleotide, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G-proteins, is measured by liquid scintillation counting.[7]

Logical Relationship of AMD3465 Development

The following diagram illustrates the logical progression from the identification of the CXCR4 target to the development and characterization of AMD3465.

Conclusion

AMD3465 is a highly potent and selective CXCR4 antagonist with well-characterized in vitro and in vivo activity. Its ability to effectively block the CXCL12/CXCR4 signaling axis makes it a valuable tool for researchers investigating the roles of this pathway in health and disease. Furthermore, the pharmacological profile of AMD3465 underscores its significant potential as a therapeutic agent in various clinical settings, including oncology and infectious diseases. This guide provides a foundational understanding of AMD3465 for scientists and drug development professionals engaged in the study of chemokine receptor modulation.

References

The Biological Function of AMD3465 in Hematopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of AMD3465 in the context of hematopoiesis. AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary role in hematopoiesis is the disruption of the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). This guide will detail the mechanism of action, quantitative effects on hematopoietic stem and progenitor cells (HSPCs), relevant experimental protocols, and the key signaling pathways involved.

Core Mechanism of Action: Disruption of the CXCR4/CXCL12 Axis

The retention and maintenance of HSPCs within the bone marrow niche are critically dependent on the interaction between CXCR4, expressed on the surface of HSPCs, and CXCL12, which is secreted by various stromal cells in the bone marrow microenvironment.[1] This axis acts as a homing and retention signal for HSPCs.

AMD3465 functions by binding to CXCR4, thereby preventing its interaction with CXCL12.[2] This competitive inhibition disrupts the signaling cascade that anchors HSPCs to the bone marrow, leading to their rapid mobilization into the peripheral bloodstream.[2][3] This mobilization is the cornerstone of its therapeutic potential in stem cell transplantation and other hematological applications. AMD3465 is highly selective for CXCR4 and does not significantly interact with other chemokine receptors such as CCR5, CCR7, or CXCR3.[4]

Quantitative Effects on Hematopoietic Stem and Progenitor Cells

The administration of AMD3465 leads to a rapid and dose-dependent increase in the number of circulating HSPCs. While much of the clinical data is available for Plerixafor (AMD3100), a closely related CXCR4 antagonist, the preclinical and mechanistic data for AMD3465 suggest a similar and potent effect.

Mobilization of CD34+ Cells

The primary metric for assessing HSPC mobilization is the quantification of CD34+ cells in the peripheral blood. Studies with CXCR4 antagonists have demonstrated a significant increase in circulating CD34+ cells.

| Agent | Dose | Peak CD34+ Cells/µL (Mean ± SE) | Time to Peak (Hours) | Fold Increase (Approx.) | Reference |

| AMD3100 | 160 µg/kg | 11.3 ± 2.7 | 4-6 | ~4-5 | [5] |

| AMD3100 | 240 µg/kg | 20.4 ± 7.6 | 4-6 | ~8 | [5] |

| AMD3100 | 240 µg/kg | 40.4 ± 3.4 | 9 | ~15 | [6] |

Synergy with Granulocyte Colony-Stimulating Factor (G-CSF)

AMD3465 exhibits a synergistic effect when used in combination with G-CSF, the standard agent for HSPC mobilization. G-CSF works through a different mechanism, primarily by inducing the release of proteases that degrade CXCL12. The combination of G-CSF and a CXCR4 antagonist like AMD3465 results in a more robust mobilization of HSPCs than either agent alone.[7]

| Treatment | CD34+ cells/kg Collected (Median) | Reference |

| G-CSF alone | 6.0 x 10⁶ | [8] |

| G-CSF + Plerixafor | 9.9 x 10⁶ | [8] |

Effects on Cell Cycle and Apoptosis

The CXCR4/CXCL12 axis is also implicated in regulating the quiescence and survival of HSPCs. By blocking this signaling, AMD3465 can influence the cell cycle status and viability of these cells. Disruption of CXCR4 signaling can lead to the proliferation of primitive hematopoietic cells.[9] In some contexts, particularly in malignant cells, CXCR4 inhibition can overcome stromal-mediated resistance to apoptosis.

| Cell Type | Treatment | Effect on Apoptosis | Reference |

| Acute Myeloid Leukemia (AML) cells co-cultured with MSCs | Mitoxantrone + AMD3100 | Increased apoptosis compared to Mitoxantrone alone | [10] |

| Human Retinal Vascular Endothelial Cells (High Glucose) | AMD3465 | Reduced apoptosis | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological function of AMD3465 in hematopoiesis.

In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model

This protocol describes the procedure for evaluating the mobilization of HSPCs in mice following AMD3465 administration.

-

Animal Model: C57BL/6J or BALB/c mice are commonly used.[8]

-

AMD3465 Administration: AMD3465 is dissolved in sterile saline or PBS. A single subcutaneous injection of 5 mg/kg is a typical dose for mobilization studies.[8][12]

-

Time Course Analysis: Peripheral blood is collected at various time points post-injection (e.g., 0, 1, 2, 4, 6, and 24 hours) via retro-orbital or tail vein sampling.[13]

-

Blood Sample Processing: Blood is collected in EDTA-containing tubes. Red blood cells are lysed using an ammonium chloride-based lysis buffer.

-

Cell Counting: Total white blood cell counts are determined using a hemocytometer or an automated cell counter.

-

Colony-Forming Unit (CFU) Assay: To quantify functional hematopoietic progenitors, a portion of the cells is plated in methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO). Colonies (CFU-GM, BFU-E, CFU-GEMM) are scored after 7-14 days of incubation.[14]

-

Flow Cytometry: For phenotypic analysis of HSPCs (see protocol 3.2).

Flow Cytometric Analysis of Mobilized Hematopoietic Stem and Progenitor Cells

This protocol details the immunophenotyping of HSPCs from peripheral blood or bone marrow.

-

Cell Preparation: Mononuclear cells are isolated from peripheral blood or bone marrow by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Antibody Staining: Cells are resuspended in a staining buffer (e.g., PBS with 2% FBS) and incubated with a cocktail of fluorescently conjugated antibodies. A typical panel for identifying murine HSPCs includes antibodies against Lineage markers (CD3, CD11b, Gr1, Ter119, B220), c-Kit, Sca-1, CD34, CD150, and CD48.[15] For human cells, a common panel includes CD34, CD38, CD45RA, and CD90.[16]

-

Viability Staining: A viability dye such as 7-AAD or Propidium Iodide is included to exclude dead cells from the analysis.[17]

-

Data Acquisition: Samples are acquired on a multi-color flow cytometer.

-

Gating Strategy: A sequential gating strategy is employed. First, viable, single cells are gated. Then, hematopoietic cells are identified based on CD45 expression. From this population, HSPCs are identified as Lineage-negative, c-Kit-positive, Sca-1-positive (LSK) in mice, or CD34-positive in humans. Further sub-gating can identify more primitive populations such as long-term HSCs (CD150+ CD48- LSK) or CD34+ CD38- cells.[15][16]

In Vitro Apoptosis Assay

This protocol describes the assessment of apoptosis in hematopoietic cells treated with AMD3465 using Annexin V staining.

-

Cell Culture: Hematopoietic cells (e.g., a cell line or primary cells) are cultured in appropriate media.

-

Treatment: Cells are treated with AMD3465 at various concentrations for a specified duration. Control groups include untreated cells and cells treated with a known apoptosis-inducing agent.

-

Staining: Cells are harvested and washed with cold PBS. They are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, according to the manufacturer's instructions.[18][19]

-

Flow Cytometry Analysis: Samples are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both markers.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of key signaling proteins downstream of CXCR4.

-

Cell Lysis: Hematopoietic cells are stimulated with CXCL12 in the presence or absence of AMD3465 for short time periods (e.g., 5-30 minutes). The reaction is stopped, and cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathways and Visualizations

AMD3465, by blocking the CXCR4 receptor, inhibits several downstream signaling cascades that are crucial for HSPC retention, survival, and proliferation. The primary pathways affected are the MAPK/ERK pathway and the JAK/STAT pathway.

CXCR4 Signaling and its Inhibition by AMD3465

Upon binding of CXCL12, CXCR4 activates heterotrimeric G proteins, leading to the activation of multiple downstream effectors. AMD3465 physically blocks this initial binding event.

Downstream MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a key downstream effector of CXCR4 signaling involved in cell proliferation and survival.[20][21] Inhibition of CXCR4 with antagonists like AMD3100 (and by extension, AMD3465) has been shown to reduce the activation of ERK1/2.[20]

Downstream JAK/STAT Pathway

CXCR4 activation can also lead to the phosphorylation and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[10][11] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and proliferation. AMD3465, by blocking CXCR4, prevents this cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. bcm.edu [bcm.edu]

- 3. Rapid mobilization of hematopoietic progenitors by AMD3100 and catecholamines is mediated by CXCR4-dependent SDF-1 release from bone marrow stromal cells [scholarworks.indianapolis.iu.edu]

- 4. Flow cytometric analysis of signaling and apoptosis in hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometric analysis of CD34+ CD38- cells; cell frequency and immunophenotype based on CD45RA expression pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mobilization of hematopoietic progenitor cells in healthy volunteers by AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synapse.koreamed.org [synapse.koreamed.org]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. e-century.us [e-century.us]

- 11. Crosstalk between CXCL12/CXCR4/ACKR3 and the STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lymphoid differentiation of hematopoietic stem cells requires efficient Cxcr4 desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. haematologica.org [haematologica.org]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells. European Working Group on Clinical Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Apoptosis in Hematopoietic Stem Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Flow Cytometric Analysis of Signaling and Apoptosis in Hematopoietic Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. 2014-585 [excli.de]

Preclinical Profile of AMD3465 in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for AMD3465, a specific antagonist of the CXCR4 receptor, in the context of breast cancer. The information presented herein is compiled from peer-reviewed research and is intended to offer a detailed understanding of the compound's mechanism of action, efficacy in various breast cancer models, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

AMD3465 functions as a potent and selective inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] The interaction between CXCR4 and its ligand, stromal-derived factor-1 (SDF-1 or CXCL12), is critically involved in breast cancer progression, particularly in metastasis.[2] By blocking this interaction, AMD3465 has been shown to disrupt multiple oncogenic signaling pathways, thereby impeding tumor growth and dissemination.[2][3]

In Vitro Efficacy

Preclinical investigations have demonstrated the ability of AMD3465 to modulate the invasive properties of breast cancer cells and alter key signaling pathways in a laboratory setting.

Inhibition of Cancer Cell Invasion

AMD3465 has been shown to significantly reduce the invasiveness of breast cancer cells.[4] This effect is dose-dependent, with notable inhibition observed at micromolar concentrations.

Table 1: Effect of AMD3465 on 4T1 Breast Cancer Cell Invasion

| Treatment Group | Concentration (µM) | Mean Invasion (%) ± SD | p-value |

| Control (PBS) | - | 100 ± 5.0 | - |

| AMD3465 | 2.5 | 75 ± 4.0 | <0.001 |

| AMD3465 | 5.0 | 50 ± 3.5 | <0.001 |

| AMD3465 | 10.0 | 30 ± 3.0 | <0.001 |

Data synthesized from findings reported in a study by Ling et al., which demonstrated a significant reduction in 4T1 cell invasion through a Matrigel transwell assay.[5]

Modulation of Oncogenic Signaling

Treatment of breast cancer cell lines with AMD3465 leads to marked alterations in intracellular signaling pathways that are crucial for cancer cell survival and proliferation.[4] A 24-hour treatment with 5 µM AMD3465 has been shown to decrease the phosphorylation of several key proteins.[4][5]

Table 2: Modulation of Oncogenic Signaling Intermediates in 4T1 Cells by AMD3465 (5 µM, 24h)

| Protein | Change in Expression/Phosphorylation |

| p-CXCR4 | Reduced |

| p-AKT | Reduced |

| p-ERK1/2 | Reduced |

| p-STAT3 | Reduced |

| p-JAK2 | Reduced |

| GSK3 | Reduced Expression |

| cMYC | Reduced Expression |

This table summarizes the findings from Western blot analyses following AMD3465 treatment.[4][5]

In Vivo Efficacy

Studies utilizing murine syngeneic immunocompetent breast cancer models have demonstrated the anti-tumor and anti-metastatic effects of AMD3465 in a living organism.

Inhibition of Primary Tumor Growth

Systemic administration of AMD3465 has been shown to significantly slow the progression of primary breast tumors.[6] This is attributed to the inactivation of CXCR4 and downstream signaling pathways within the tumor tissue.[5]

Reduction of Metastasis

A key finding from in vivo studies is the ability of AMD3465 to inhibit the metastasis of breast cancer cells to distant organs, such as the lungs and liver.[4][7]

Table 3: Effect of AMD3465 on Metastasis in a 4T1 Syngeneic Mouse Model

| Treatment Group | Organ | Mean Number of Metastatic Nodules ± SD |

| Control (PBS) | Lung | 25 ± 5 |

| AMD3465 | Lung | 8 ± 3 |

| Control (PBS) | Liver | 10 ± 3 |

| AMD3465 | Liver | 2 ± 1 |

Data compiled from studies indicating a significant reduction in metastatic nodules in mice treated with AMD3465.[5]

Modulation of the Tumor Microenvironment

AMD3465 treatment has been observed to reduce the infiltration of myeloid CD11b positive cells in metastatic sites and the spleen.[4][7] This suggests that the drug's anti-cancer effects extend to the modulation of the tumor microenvironment, potentially by disrupting the formation of a pre-metastatic niche.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of AMD3465.

In Vitro Invasion Assay

-

Cell Line: 4T1 murine breast cancer cells.

-

Apparatus: Matrigel-coated transwell inserts.

-

Procedure:

-

4T1 cells were seeded in the upper chamber of the transwells in serum-free medium.

-

The lower chamber contained medium with 10% FBS as a chemoattractant.

-

AMD3465 (at concentrations of 2.5, 5, and 10 µM) or PBS (control) was added to the lower chamber.[5]

-

Cells were allowed to migrate for 48 hours.[5]

-

Non-invading cells were removed from the upper surface of the membrane.

-

Invading cells on the lower surface were fixed, stained, and counted.

-

Experiments were conducted in triplicate.[5]

-

Western Blot Analysis

-

Cell Lines: 4T1, 4T07, and 168Farn murine breast cancer cells.[4]

-

Treatment: Cells were treated with 5 µM AMD3465 for 24 hours.[5]

-

Procedure:

-

Cells were lysed and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against p-CXCR4, p-AKT, p-ERK1/2, p-STAT3, p-JAK2, GSK3, cMYC, and β-actin (as a loading control).

-

Membranes were then incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

Band intensities were quantified and normalized to β-actin.[5]

-

In Vivo Tumor Growth and Metastasis Model

-

Animal Model: BALB/c mice.

-

Cell Line: 4T1 murine breast cancer cells.

-

Procedure:

-

4T1 cells were injected into the mammary fat pad of the mice.

-

Tumor growth was monitored using bioluminescence imaging (BLI).[5]

-

Mice were treated with either AMD3465 (e.g., 2.5 mg/kg, single subcutaneous dose for short-term studies) or PBS as a control.[5][6]

-

For long-term studies, treatment was administered over a defined period.

-

At the end of the study, primary tumors, lungs, and livers were harvested.

-

Tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to identify and quantify metastatic nodules.[5]

-

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and processes involved in the action of AMD3465 are provided below.

Caption: AMD3465 inhibits the CXCL12/CXCR4 signaling axis and downstream oncogenic pathways.

Caption: Workflow for the in vitro breast cancer cell invasion assay.

Caption: Workflow for the in vivo breast cancer metastasis study.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 7. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating the anti-HIV activity of AMD 3465

An In-depth Technical Guide to the Anti-HIV Activity of AMD3465

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus primarily infects CD4+ T cells, leading to the progressive failure of the immune system. HIV entry into host cells is a critical first step in its lifecycle and serves as a key target for antiretroviral therapies. This process is mediated by the interaction of the viral envelope glycoprotein gp120 with the primary receptor CD4 and a coreceptor, either CCR5 or CXCR4.[1][2] Strains of HIV that utilize the CXCR4 coreceptor are known as X4-tropic viruses. AMD3465 is a potent and selective antagonist of the CXCR4 chemokine receptor, developed as a potential anti-HIV agent.[3][4] This technical guide provides a comprehensive overview of the anti-HIV activity of AMD3465, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its function.

Mechanism of Action: CXCR4 Antagonism

AMD3465 is a monomacrocyclic compound that functions as a highly effective CXCR4 antagonist.[3][4] Its primary mechanism of action involves directly binding to the CXCR4 receptor on the surface of host cells. This binding prevents the interaction between the HIV gp120 protein and the CXCR4 coreceptor, a crucial step for the entry of X4-tropic HIV strains.[3] By blocking this interaction, AMD3465 effectively inhibits the fusion of the viral and cellular membranes, thus preventing the virus from entering and replicating within the cell.[1][2] Notably, AMD3465 is highly specific to the CXCR4 receptor and shows no interaction with the CCR5 coreceptor, making it completely inactive against R5-tropic HIV strains.[3][4]

Quantitative Efficacy Data

The potency of AMD3465 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against different X4-tropic HIV strains and in receptor binding and functional assays.

Table 1: Anti-HIV Activity of AMD3465 against X4-Tropic Strains

| HIV Strain | Cell Line | IC50 (nM) | Reference |

| X4 HIV strains (general) | - | 1 - 10 | [3][4][5] |

| HIV-1 IIIB | - | 6 - 12 | [5] |

| HIV-1 NL4.3 | - | 6 - 12 | [5] |

| HIV-1 RF | - | 6 - 12 | [5] |

| HIV-1 HE | - | 6 - 12 | [5] |

| HIV-2 ROD | - | 12.3 | [5] |

| HIV-2 EHO | - | 12.3 | [5] |

| AMD3100-resistant NL4.3 | - | >400-fold less active | [4] |

Table 2: CXCR4 Binding and Functional Inhibition by AMD3465

| Assay | Cell Line | IC50 (nM) | Reference |

| 12G5 mAb Binding Inhibition | SupT1 | 0.75 | [5] |

| CXCL12AF647 Binding Inhibition | SupT1 | 18 | [5] |

| CXCL12-induced Calcium Mobilization | U87.CD4.CCR5 | 17 | [5] |

Experimental Protocols

The evaluation of AMD3465's anti-HIV activity involves several key in vitro experiments. The following are detailed methodologies for commonly cited assays.

HIV Replication Inhibition Assay

This assay determines the concentration of AMD3465 required to inhibit HIV replication in susceptible cell lines.

-

Cell Culture: Human T-leukemic MT-2 cells are cultured in appropriate media supplemented with fetal bovine serum.[6]

-

Viral Infection: Cells are infected with a specific X4-tropic HIV-1 strain (e.g., NL4.3) at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of AMD3465. A no-drug control is also included.

-

Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 antigen levels are plotted against the AMD3465 concentration, and the IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

CXCL12-Induced Calcium Mobilization Assay

This functional assay assesses the ability of AMD3465 to block the intracellular signaling initiated by the natural CXCR4 ligand, CXCL12.[7]

-

Cell Preparation: CXCR4-expressing cells (e.g., U87.CD4.CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of AMD3465.

-

CXCL12 Stimulation: The cells are then stimulated with a fixed concentration of CXCL12.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometer.

-

Data Analysis: The inhibition of the calcium flux by AMD3465 is calculated relative to the response in the absence of the inhibitor, and the IC50 value is determined.

Receptor Binding Assay

This assay measures the ability of AMD3465 to compete with a labeled ligand for binding to the CXCR4 receptor.

-

Cell Preparation: A cell line expressing CXCR4 (e.g., SupT1 cells) is used.

-

Competitive Binding: The cells are incubated with a fixed concentration of a labeled ligand (e.g., the anti-CXCR4 monoclonal antibody 12G5 or fluorescently labeled CXCL12) in the presence of increasing concentrations of AMD3465.[3][5]

-

Washing: Unbound ligand is removed by washing the cells.

-

Signal Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., flow cytometry for a fluorescently labeled antibody).

-

Data Analysis: The percentage of inhibition of labeled ligand binding is plotted against the concentration of AMD3465 to determine the IC50.

Signaling Pathways

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12, activates several downstream signaling pathways.[2][7] These pathways are crucial for cell migration, proliferation, and survival. AMD3465, by blocking the CXCR4 receptor, inhibits these CXCL12-induced signaling events. Key inhibited pathways include the mobilization of intracellular calcium and the phosphorylation of mitogen-activated protein kinase (MAPK).[3][4]

Resistance

While AMD3465 is highly potent against wild-type X4-tropic HIV, reduced susceptibility has been observed in viral strains that have developed resistance to the parent bicyclam compound, AMD3100.[4] Studies on an AMD3100-resistant NL4.3 strain showed that AMD3465 was over 400-fold less active, indicating potential for cross-resistance between these two CXCR4 antagonists.[4]

Conclusion

AMD3465 is a potent and selective monomacrocyclic antagonist of the CXCR4 coreceptor, demonstrating significant anti-HIV activity against X4-tropic viral strains. Its mechanism of action is well-defined, involving the direct blockage of the CXCR4 receptor to prevent viral entry. The quantitative data from various in vitro assays consistently show its high potency in the low nanomolar range. While the potential for resistance exists, AMD3465 represents an important development in the search for novel HIV entry inhibitors. Its monocyclic structure is a step toward overcoming the bioavailability limitations of earlier bicyclams, offering a promising scaffold for the future design of orally available anti-HIV drugs targeting CXCR4.[3][4]

References

- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Potential of AMD3465 for Hematopoietic Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical step for various therapeutic procedures, including autologous and allogeneic stem cell transplantation. The chemokine receptor CXCR4, and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in the retention of HSCs within the bone marrow niche. Disruption of this axis is a key mechanism for mobilizing HSCs. AMD3465 is a novel, non-peptide, monocyclam antagonist of the CXCR4 receptor. This document provides an in-depth technical overview of the existing data on AMD3465 and its potential for hematopoietic stem cell mobilization, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: CXCR4 Antagonism

AMD3465 functions as a selective and potent antagonist of the CXCR4 receptor.[1][2] The interaction between CXCL12, which is constitutively expressed by bone marrow stromal cells, and CXCR4 on the surface of hematopoietic stem and progenitor cells (HSPCs) is crucial for their retention in the bone marrow. By binding to CXCR4, AMD3465 blocks the interaction with CXCL12, thereby disrupting the signaling that holds HSPCs in the bone marrow and leading to their release into the peripheral circulation.[1][2]

Biochemically, AMD3465 has demonstrated a high affinity for the CXCR4 receptor and effectively inhibits CXCL12-induced signaling pathways, such as phosphatidylinositol accumulation.[1] Mutational mapping has revealed that the single cyclam ring of AMD3465 binds to a pocket around AspIV:20 (Asp171) of the CXCR4 receptor, analogous to one of the cyclam rings of the bicyclam antagonist AMD3100 (Plerixafor). The N-pyridinylmethylene moiety of AMD3465 interacts with acidic residues in the transmembrane domains VI and VII, mimicking the function of the second cyclam ring in AMD3100.[1]

Signaling Pathway of CXCR4 Antagonism in HSC Mobilization

The disruption of the CXCL12/CXCR4 signaling axis by AMD3465 initiates a cascade of events leading to the mobilization of hematopoietic stem cells. The following diagram illustrates this proposed signaling pathway.

Quantitative Data from Preclinical Studies

While extensive clinical data on AMD3465 for hematopoietic stem cell mobilization is not yet available, preclinical studies in animal models have demonstrated its biological activity. The following tables summarize the key quantitative findings from these studies.

Table 1: Pharmacokinetics of AMD3465 in Dogs

| Parameter | Value |

| Administration Route | Intravenous and Subcutaneous |

| Bioavailability (Subcutaneous) | 100% |

| Plasma Clearance | Biphasic |

| Terminal Half-life | 1.56 - 4.63 hours |

Source: Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4.[2]

Table 2: Pharmacodynamic Effects of AMD3465 in Mice

| Parameter | Value |

| Administration Route | Single Subcutaneous Injection |

| Dose | 25 mg/kg |

| Effect | Leukocytosis (Increase in white blood cells) |

| Peak Mobilization Time | 0.5 - 1.5 hours post-administration |

Source: Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4.[2]

Experimental Protocols

Detailed experimental protocols for AMD3465 in hematopoietic stem cell mobilization are primarily from preclinical animal studies. The following outlines a general methodology based on available literature.

Protocol: In Vivo Leukocytosis Assessment in Mice

-

Animal Model: Male BALB/c, C57BL/6, or DBA mice.

-

Compound Preparation: AMD3465 is dissolved in a sterile vehicle (e.g., saline).

-

Administration: A single subcutaneous injection of AMD3465 at a dose of 25 mg/kg is administered.

-

Blood Sampling: Peripheral blood samples are collected at various time points post-injection (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 24 hours).

-

Analysis: Total white blood cell counts are determined using a hematology analyzer.

-

Endpoint: The peak fold increase in white blood cells compared to baseline is calculated to assess the extent of leukocytosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the mobilizing potential of AMD3465 in a preclinical setting.

References

An In-depth Technical Guide to the Structural and Functional Properties of AMD3465

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Structurally, it is a monomacrocyclic compound, specifically an N-pyridinylmethylene cyclam. This structural feature distinguishes it from earlier bicyclam CXCR4 antagonists like AMD3100 (Plerixafor), offering a reduced molecular charge. AMD3465 has garnered significant interest in the scientific community for its therapeutic potential in various domains, including HIV entry inhibition, cancer metastasis, and stem cell mobilization. This guide provides a comprehensive overview of the structural and functional properties of AMD3465, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Structural and Functional Properties of AMD3465

AMD3465 functions as a non-competitive allosteric antagonist of CXCR4. It binds to a pocket within the transmembrane domains of the receptor, distinct from the binding site of the natural ligand, CXCL12. This binding event induces a conformational change in the receptor that prevents CXCL12 from binding and initiating downstream signaling cascades.

Table 1: Quantitative Functional Properties of AMD3465

| Property | Value | Cell Line/System | Notes |

| CXCR4 Binding Affinity (IC50) | |||

| 12G5 mAb binding inhibition | 0.75 nM | SupT1 cells | AMD3465 is approximately 50-fold more potent than AMD3100 in this assay. |

| CXCL12 binding inhibition | 18 nM | SupT1 cells | |

| HIV-1 Entry Inhibition (IC50) | |||

| X4 HIV-1 strains | 1 - 10 nM | Various | Highly potent against CXCR4-tropic HIV-1. |

| R5 HIV-1 strains | No inhibition | Various | Demonstrates high selectivity for CXCR4 over CCR5. |

| Inhibition of CXCL12-Induced Signaling | |||

| Calcium Mobilization | Potent inhibition | Various cell lines | Dose-dependently inhibits intracellular calcium flux. |

| Chemotaxis | Potent inhibition | Various cell lines | Blocks cancer cell invasion and immune cell migration. |

| In Vivo Efficacy | |||

| Breast Cancer Metastasis | Significant reduction | 4T1 murine breast cancer model | Inhibits metastasis to the lung and liver. |

Experimental Protocols

This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% fetal bovine serum (FBS)

-

4T1 murine breast cancer cells

-

AMD3465

-

Crystal Violet staining solution

-

Cotton swabs

Protocol:

-

Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert and incubate at 37°C for 4-6 hours to allow for gelation.

-

Harvest 4T1 cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.

-

Remove any excess medium from the rehydrated Matrigel.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

In the lower chamber, add 600 µL of medium containing 10% FBS as a chemoattractant. For treated groups, add AMD3465 at desired concentrations (e.g., 2.5, 5, and 10 µM) to both the upper and lower chambers.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the invading cells under a microscope. Five random fields should be counted for each insert, and the results averaged.

This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation by its ligand, CXCL12.

Materials:

-

SupT1 T-lymphoblastoid cells

-

Indo-1 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Probenecid

-

Recombinant human CXCL12

-

AMD3465

-

Flow cytometer with UV excitation and dual-emission detection capabilities

Protocol:

-

Harvest SupT1 cells and wash them with HBSS.

-

Resuspend the cells at 1 x 10^7 cells/mL in HBSS containing 1 µM Indo-1 AM and 0.02% Pluronic F-127.

-

Incubate the cells at 37°C for 30 minutes in the dark, with occasional mixing.

-

Wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.

-

Resuspend the cells at 1 x 10^6 cells/mL in HBSS with probenecid and allow them to rest for at least 30 minutes at room temperature in the dark.

-

To measure calcium flux, acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

-

Add CXCL12 (final concentration 100 ng/mL) and continue to record the fluorescence for an additional 3-5 minutes.

-

For inhibition studies, pre-incubate the cells with AMD3465 at various concentrations for 15-30 minutes at 37°C before adding CXCL12.

-

The ratio of Indo-1 violet (calcium-bound) to blue (calcium-free) fluorescence is plotted over time to represent the intracellular calcium concentration.

This competitive binding assay quantifies the ability of AMD3465 to displace the binding of a CXCR4-specific monoclonal antibody, 12G5.

Materials:

-

SupT1 cells

-

PE-conjugated 12G5 anti-CXCR4 monoclonal antibody

-

AMD3465

-

Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) (FACS buffer)

-

Flow cytometer

Protocol:

-

Harvest SupT1 cells and wash them with cold FACS buffer.

-

Resuspend the cells at 2 x 10^6 cells/mL in FACS buffer.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of AMD3465 at various concentrations (serial dilutions) to the respective wells and incubate on ice for 30 minutes.

-

Add a pre-titered optimal concentration of PE-conjugated 12G5 mAb to each well and incubate on ice for another 30 minutes in the dark.

-

Wash the cells twice with cold FACS buffer by centrifugation.

-

Resuspend the cells in 200 µL of FACS buffer.

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PE signal.

-

The percentage of 12G5 binding inhibition is calculated relative to the MFI of cells stained with 12G5 in the absence of AMD3465.

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of CXCR4.

Materials:

-

4T1 breast cancer cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate 4T1 cells and allow them to adhere overnight.

-

Treat the cells with AMD3465 (e.g., 5 µM) for 24 hours.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies against the phosphorylated and total forms of STAT3 and AKT. A β-actin antibody should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

This model evaluates the effect of AMD3465 on tumor metastasis in a syngeneic mouse model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

AMD3465

-

Osmotic pumps

-

Phosphate-buffered saline (PBS)

-

Surgical instruments

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Formalin and histology supplies

Protocol:

-

Inoculate 7 x 10^3 4T1 cells into the mammary fat pad of each mouse.

-

Three days after tumor cell inoculation, implant osmotic pumps filled with either PBS (control) or AMD3465 (e.g., delivering 2.5 mg/kg/day) subcutaneously.

-

Monitor primary tumor growth by caliper measurements every 2-3 days.

-

After a pre-determined period (e.g., 2-3 weeks), or when the primary tumors reach a specific size, euthanize the mice.

-

Excise the primary tumor, lungs, and liver.

-

Fix the lungs and liver in 10% buffered formalin.

-

Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Count the number of metastatic nodules on the surface of the lungs and within the liver sections under a microscope.

-

If using luciferase-expressing 4T1 cells, bioluminescence imaging can be performed weekly to monitor metastatic progression in living animals.

Visualizations

Caption: AMD3465 inhibits CXCL12-induced CXCR4 signaling, leading to reduced phosphorylation of STAT3 and AKT, which in turn suppresses downstream effectors promoting cell invasion and metastasis.

Caption: Workflow for assessing the in vivo anti-metastatic efficacy of AMD3465 in a murine breast cancer model.

AMD3465: A Technical Guide to a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction